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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083

Structure-Activity Relationship of Chaetominine
Alkaloids: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The chaetominine family of alkaloids, fungal metabolites primarily isolated from Chaetomium
and Aspergillus species, has garnered significant interest in the field of oncology for their potent
cytotoxic activities. This guide provides a comparative analysis of the structure-activity
relationships (SAR) within this alkaloid family, focusing on their effects on human leukemia
(K562) and colon cancer (SW1116) cell lines. The information presented herein is compiled
from multiple studies to offer a comprehensive overview for researchers engaged in anticancer
drug discovery and development.

Comparative Cytotoxicity of Chaetominine Alkaloids

The cytotoxic potency of chaetominine and its naturally occurring analogs, aspera
chaetominines A and B, has been evaluated against various cancer cell lines. The half-maximal
inhibitory concentration (IC50) values, a key measure of a compound's effectiveness in
inhibiting biological or biochemical functions, are summarized below.
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. Cancer Cell Reference
Alkaloid . IC50 (nM) IC50 (nM)
Line Compound
Chaetominine K562 (Leukemia)  21.0[1] 5-Fluorouracil 33.0[1]

K562 (Leukemia)

35 + 2.03[1][2]

5-Fluorouracil

55 + 1.07[1][2]

K562 (Leukemia)  34[3] - -
SW1116 (Colon )

28.0[1] 5-Fluorouracil 76.0[1]
Cancer)
SW1116 (Colon

46[3] - -

Cancer)

Aspera

Chaetominine A

K562 (Leukemia)

7,500 - 12,500[4]

SW1116 (Colon

Cancer)

7,500 - 12,500[4]

Aspera

Chaetominine B

K562 (Leukemia)

7,500 - 12,500[4]

SW1116 (Colon

Cancer)

7,500 - 12,500[4]

Preliminary Structure-Activity Relationship Observations:

Based on the available data, a preliminary SAR can be inferred. Chaetominine exhibits potent

cytotoxicity in the nanomolar range against both K562 and SW1116 cell lines. In contrast,

aspera chaetominines A and B show significantly weaker activity, with IC50 values in the

micromolar range. This suggests that the specific stereochemistry and substitution patterns of

the core chaetominine scaffold are crucial for its high potency. Further studies with a wider

array of synthetic analogs are necessary to delineate the precise structural features

responsible for the observed cytotoxicity.

Mechanisms of Action: Apoptosis and Cell Cycle

Arrest
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Chaetominine exerts its anticancer effects through the induction of programmed cell death
(apoptosis) and by arresting the cell cycle. The molecular mechanisms, however, appear to be
cell-line specific.

In K662 Human Leukemia Cells: Induction of the
Intrinsic Apoptotic Pathway

In K562 cells, chaetominine triggers the mitochondrial or intrinsic pathway of apoptosis. This
process is initiated by an increase in the Bax/Bcl-2 ratio, which leads to the loss of
mitochondrial membrane potential. Consequently, cytochrome c is released from the
mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the
apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates
the executioner caspase-3, leading to the characteristic morphological and biochemical
hallmarks of apoptosis, including DNA fragmentation and cell death.[1][5]
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Chaetominine-induced intrinsic apoptosis pathway in K562 cells.

In SW1116 Human Colon Cancer Cells: G1 Phase Cell
Cycle Arrest

In SW1116 cells, chaetominine's cytotoxic effects are linked to the induction of apoptosis and
arrest of the cell cycle at the G1 phase.[3] This G1 arrest is mediated through the p53/p21 and
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ATM/Chk2 signaling pathways. Chaetominine treatment leads to an upregulation of p53 and
p21, which are key regulators of the G1/S checkpoint. Concurrently, the activation of the
ATM/Chk2 pathway further contributes to halting the cell cycle progression, preventing the
cancer cells from entering the DNA synthesis (S) phase.[3][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of the
chaetominine alkaloid family]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13398083#structure-activity-relationship-sar-studies-
of-the-chaetominine-alkaloid-family]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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